molecular formula C19H19N3O2S B4549590 4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Cat. No.: B4549590
M. Wt: 353.4 g/mol
InChI Key: CKBITVFERVILDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.11979803 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Research has demonstrated the synthesis of thiazolo and triazolo pyrimidines, and pyrimido triazine derivatives, which are structurally related to the compound . These compounds are synthesized through reactions involving alkylation, cyclization, and substitution processes. The synthesized compounds have been characterized by chemical routes and spectral studies, highlighting their potential in further chemical and pharmacological research (Haiza et al., 2000).

Chemical Reactivity and Applications

The preparation and susceptibility of related compounds towards condensation with different reagents such as aryl amines and heteryl amines have been investigated. This research provides insights into the chemical reactivity of benzothiazole derivatives and their potential for creating diverse chemical entities for various applications (Baheti et al., 2002).

Antimicrobial Activities

Studies on benzothiazole and pyrimidine derivatives, which are chemically related to the specified compound, have shown their potential as effective pharmacophores with antimicrobial properties. The synthesis of novel fused imino pyrimido benzothiazoles and their Schiff’s bases have been reported, alongside their screening for anti-inflammatory and antibacterial activities. These findings suggest that such compounds could serve as therapeutic leads for developing new drug candidates (Kale and Mene, 2013).

Anticancer Activity

Another study focused on the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives. The research demonstrated that these compounds exhibit significant anticancer activity against various cancer cell lines, highlighting their potential as novel therapeutic agents for cancer treatment (Waghmare et al., 2013).

Antihistaminic Agents

Research into the development of potential H1-antihistaminic agents led to the synthesis and evaluation of 2-substituted-3-carboxamido-4H-pyrimidobenzothiazole derivatives. These compounds were tested for H1-antihistaminic activity, with some derivatives displaying promising results that were comparable to standard drugs. This suggests their utility as a new class of H1-antihistaminic agents, potentially offering alternatives for allergy treatment (Gupta et al., 2012).

Properties

IUPAC Name

4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-17(20-11-10-13-6-2-1-3-7-13)14-12-21-19-22(18(14)24)15-8-4-5-9-16(15)25-19/h1-3,6-7,12H,4-5,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBITVFERVILDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=O)C(=CN=C3S2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.